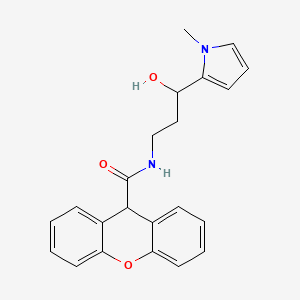

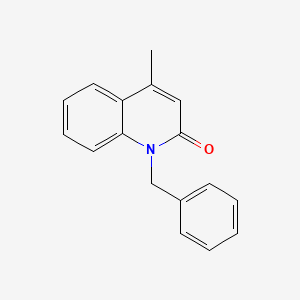

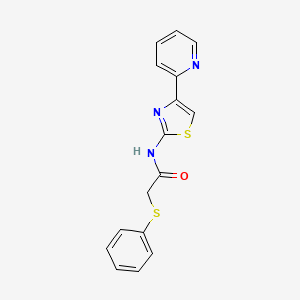

1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Cancer Research

A novel apoptosis inducer, identified through high-throughput screening, has been found to have activity against several breast and colorectal cancer cell lines. This compound, characterized by a specific structural motif similar to "1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea," demonstrates the potential for the development of new anticancer agents. The molecular target has been identified as TIP47, an IGF II receptor-binding protein, highlighting the compound's mechanism of action in inducing apoptosis (Han-Zhong Zhang et al., 2005).

Materials Science

The development of green chromophores with photophysical and redox properties similar to chlorophyll a (Chl a) has been reported. These compounds, which include structures related to "1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea," can be easily functionalized and incorporated into a variety of biomimetic electron donor−acceptor systems. This research opens new avenues for the design of photosynthetic systems and the study of energy transfer mechanisms (A. Lukas et al., 2002).

Chemical Synthesis

In the field of organic synthesis, compounds bearing the "1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea" scaffold have been utilized in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives. These compounds exhibit significant biological activities, underscoring the importance of this scaffold in medicinal chemistry and diversity-oriented synthesis. The enantioselective organocatalytic approach described provides a rapid synthesis route with high stereo- and regioselectivity, contributing to the advancement of synthetic methodologies (Xiao-Hua Chen et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . Docking analyses suggest that these compounds may bind to the podophyllotoxin pocket of the protein gamma tubulin .

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the oxidation processes which occur under the influence of reactive oxygen species (ros) produced by living organisms as a result of normal cellular metabolism and environmental factors can affect the action of antioxidants .

Propiedades

IUPAC Name |

1-(5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-12-8-11(9-15-12)16-13(18)14-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H2,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVRSIUPBBMLOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2418091.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2418092.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)